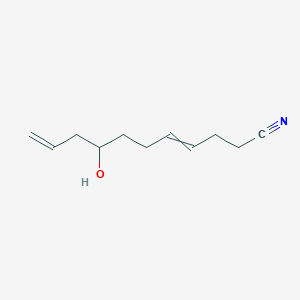
8-Hydroxyundeca-4,10-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyundeca-4,10-dienenitrile is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and two double bonds within an eleven-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyundeca-4,10-dienenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undec-4,10-dien-1-ol and a suitable nitrile precursor.
Reaction Conditions: The hydroxyl group is introduced through a hydroxylation reaction, while the nitrile group is introduced via a nitrile formation reaction. These reactions often require specific catalysts and reaction conditions, such as elevated temperatures and controlled pH levels.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxyundeca-4,10-dienenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The double bonds can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.
Major Products
Oxidation: Formation of 8-oxo-undeca-4,10-dienenitrile.
Reduction: Formation of 8-amino-undeca-4,10-dienenitrile.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
8-Hydroxyundeca-4,10-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Hydroxyundeca-4,10-dienenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The double bonds may also participate in reactions that modulate the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Similar in having a hydroxyl group, but differs in its aromatic structure.
Undeca-4,10-dienenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
8-Amino-undeca-4,10-dienenitrile: Similar structure but with an amino group instead of a hydroxyl group.
Propriétés
Numéro CAS |
63049-60-5 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
8-hydroxyundeca-4,10-dienenitrile |
InChI |
InChI=1S/C11H17NO/c1-2-8-11(13)9-6-4-3-5-7-10-12/h2-4,11,13H,1,5-9H2 |
Clé InChI |
PTAKBFGQGTYARR-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CCC=CCCC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
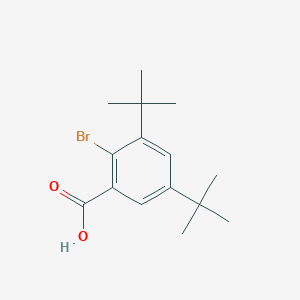
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
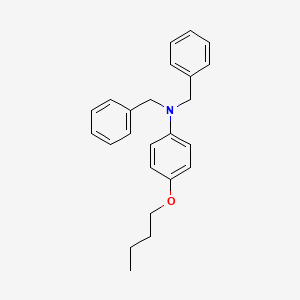
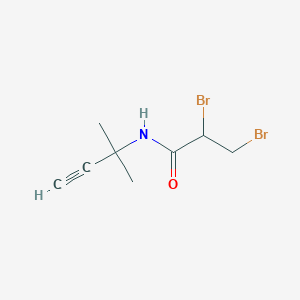
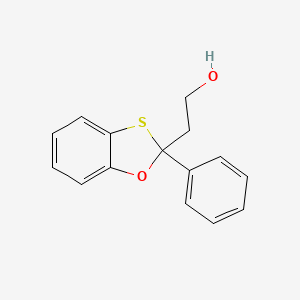
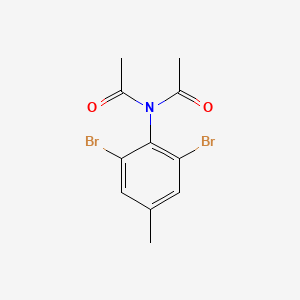
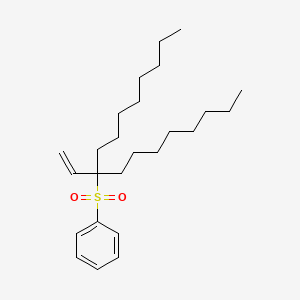
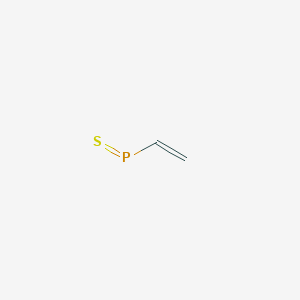
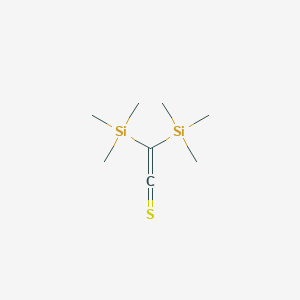
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)

